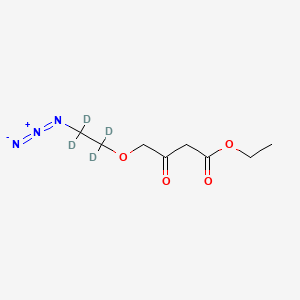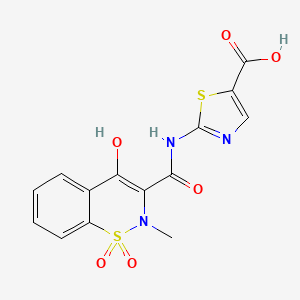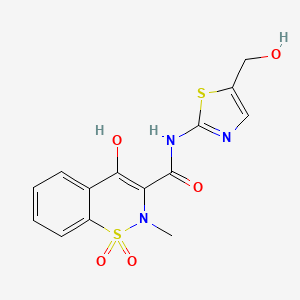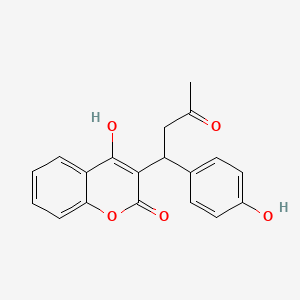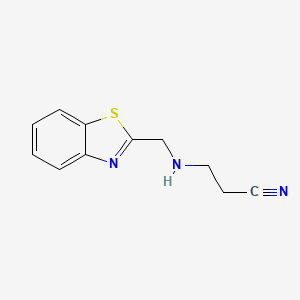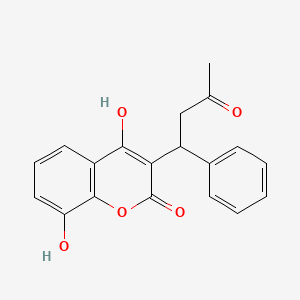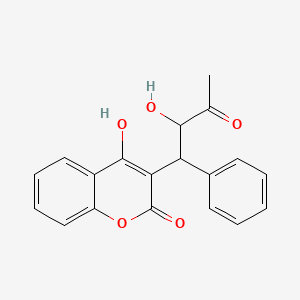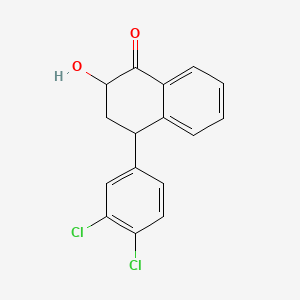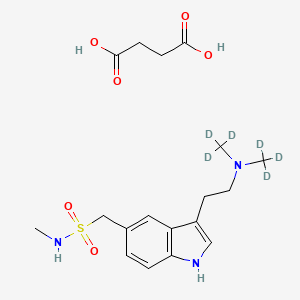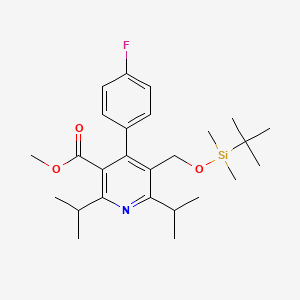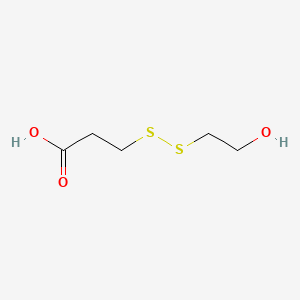
3-(2-Hydroxyethyldithio)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyethyldithio)propionic acid is an organic compound with the molecular formula C5H10O3S2 It is characterized by the presence of a disulfide bond and a hydroxyethyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyldithio)propionic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-chloroethanol under basic conditions. The reaction proceeds through the formation of a disulfide bond between the thiol group of 3-mercaptopropanoic acid and the chloro group of 2-chloroethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(2-Hydroxyethyldithio)propionic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
3-(2-Hydroxyethyldithio)propionic acid has several scientific research applications, including:
Peptide Synthesis: It serves as a safety catch linker in solid-phase peptide synthesis, providing stability against strong acid treatment.
Drug Research: Derivatives of this compound are investigated for their potential in drug development due to their interesting conformational properties.
Polymer Synthesis:
Catalysis: Modified catalysts involving propanoic acid derivatives enhance the efficiency of chemical reactions, such as fatty acid esterification.
Food Safety and Packaging: Related compounds are assessed for safety in food contact materials, ensuring the safety of materials that come in contact with food.
Nanotechnology and Coatings: Derivatives are used in the preparation of nano-materials and coatings, suggesting applications in surface science and material engineering.
作用机制
The mechanism of action of 3-(2-Hydroxyethyldithio)propionic acid involves the interaction of its functional groups with various molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects.
相似化合物的比较
Similar Compounds
- 3-[(2-Aminoethyl)disulfanyl]propanoic acid
- 3-[(2-Hydroxyethyl)dithio]propanoic acid
- 3-[(2-Hydroxyethyldithio)propionic acid
- 7-Hydroxy-4,5-dithiaheptanoic acid
Uniqueness
3-(2-Hydroxyethyldithio)propionic acid is unique due to its specific combination of a disulfide bond and a hydroxyethyl group attached to a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
3-(2-hydroxyethyldisulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S2/c6-2-4-10-9-3-1-5(7)8/h6H,1-4H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVJZLAMGRUOHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652604 |
Source


|
| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-23-6 |
Source


|
| Record name | 3-[(2-Hydroxyethyl)disulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Zirconate(2-), bis[P,P-diisooctyl diphosphato(2-)-kappaO'',kappaO''''][2,2-dimethyl-1,3-propanediolato(2-)-kappaO,kappaO']-, dihydrogen, compd. with N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide (1:2)](/img/new.no-structure.jpg)
![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)
